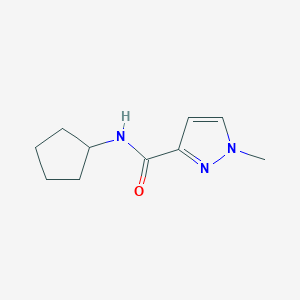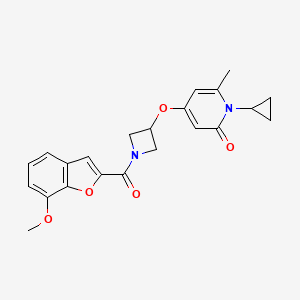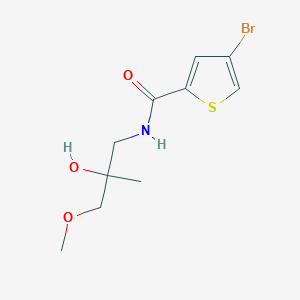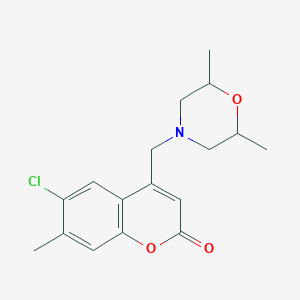
6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one, also known as PD98059, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and survival. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Chromene Derivatives : This compound belongs to a broader category of chromene derivatives, which are synthesized and studied for their unique chemical properties and potential applications. For instance, the synthesis of morpholines linked to coumarin-triazole hybrids has been investigated for their anticancer properties. One such compound demonstrated significant growth inhibition against specific cancer cell lines, highlighting the relevance of these derivatives in medicinal chemistry and drug design (Goud et al., 2019).
Microwave-Assisted Synthesis : The versatility of chromene derivatives extends to their synthesis methods. Microwave-assisted synthesis has been utilized to prepare novel 2H-chromene derivatives, showcasing efficient routes to complex molecules with significant biological activities. Such compounds exhibit remarkable antimicrobial activity, underscoring their potential in developing new antimicrobial agents (El Azab et al., 2014).
Biological Activities
Histamine Release Inhibitory Effects : Compounds structurally related to "6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one" have been found to inhibit histamine release from mast cells. This activity is crucial for developing therapies for allergic reactions and inflammation. The study of prenylated orcinol derivatives from Rhododendron dauricum, which share a chromene core, revealed significant inhibition of histamine release, indicating the potential therapeutic value of these compounds (Iwata et al., 2004).
Molecular Studies and Chemical Analysis
NMR Chemical Shifts Study : Understanding the molecular structure and dynamics of chromene derivatives is facilitated by techniques such as NMR spectroscopy. Studies on the ^13C NMR chemical shifts of substituted 2,2-dimethyl-2H-chromenes provide insights into the electronic environment and structural features of these molecules, aiding in the design of molecules with desired properties (Timár et al., 1989).
Crystal Structure Analysis : The detailed analysis of crystal structures of chromene derivatives, including those linked to quinoline through a methylene bridge, reveals information about their molecular conformations, packing, and potential intermolecular interactions. Such studies are essential for the development of compounds with specific biological or chemical properties (Anuradha et al., 2018).
Propriétés
IUPAC Name |
6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c1-10-4-16-14(6-15(10)18)13(5-17(20)22-16)9-19-7-11(2)21-12(3)8-19/h4-6,11-12H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHBTGDHGXVMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=C(C(=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2548282.png)




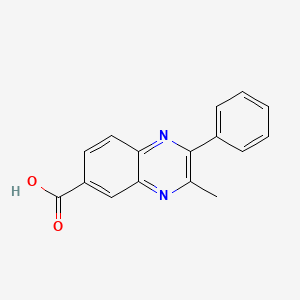
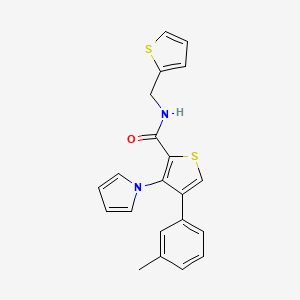
![N-(5-chloro-2-methoxyphenyl)-2-({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetamide](/img/structure/B2548295.png)
![3-(3,4-dimethoxyphenyl)-2-((naphthalen-1-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548297.png)
![3-{4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2548298.png)
